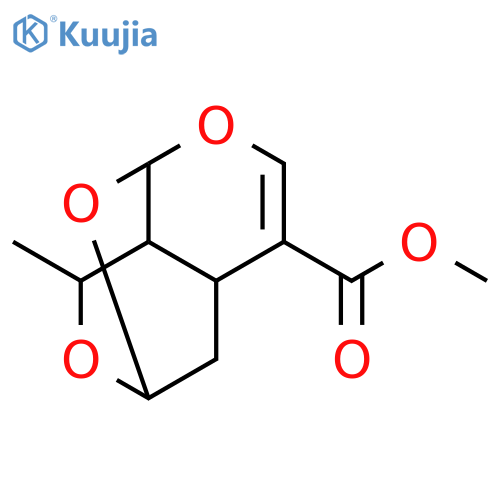Cas no 59653-37-1 (Sarracenin)
サラセニン(Sarracenin)は、主にサラセニア科植物から抽出される天然化合物で、イリドイド配糖体の一種です。その化学構造はC10H14O5で、特徴的な環状エーテル構造を持ち、生物活性物質としての潜在的な応用が研究されています。特に、抗炎症作用や抗菌活性が報告されており、医薬品や化粧品原料としての利用が期待されます。サラセニンの利点は、植物由来の安全性と生分解性に加え、従来の合成化合物に比べて環境負荷が低い点です。また、その特異な分子構造は標的選択性の高い薬剤設計にも応用可能で、創薬研究における新規リード化合物として注目されています。

Sarracenin structure
Sarracenin 化学的及び物理的性質
名前と識別子
-
- SARRACENIN
- (+/-)-sarracenin
- Sarrancenia flava Extract
- (2R,4S,4aS,5S,8aR)-4a,8a-dihydro-4-methyl-2,5-methano-4H,5H-pyrano[2,3-d]-1,3-dioxin-6-carboxylic acid methyl ester
- NSC224069
- 2,5H-pyrano[2,3-d]-1,3-dioxin-6-carboxylic acid, 4a,8a-dihydro-4-methyl-, methyl ester, (2.alpha.,4.beta.,4a.beta.,5.alpha.,8a.beta.)-(-)-
- SP5W2CT6D8
- CS-0032709
- Methyl (1S,3S,7R,8R,9R)-9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate
- HY-N4306
- 2,5-Methano-4H,5H-pyrano[2,3-d]-1,3-dioxin-6-carboxylic acid, 4a,8a-dihydro-4-methyl-, methyl ester, (2R,4S,4aS,5S,8aR)-
- AKOS040760692
- MS-23278
- 2,5-Methano-4H,5H-pyrano[2,3-d]-1,3-dioxin-6-carboxylic acid, 4a,8a-dihydro-4-methyl-, methyl ester, [2R-(2alpha,4beta,4abeta,5alpha,8abeta)]-
- methyl 9-methyl-2,4,10-trioxatricyclo[5.3.1.03,8]undec-5-ene-6-carboxylate
- CHEMBL1982244
- E80753
- DTXSID60330214
- NSC-224069
- 59653-37-1
- METHYL 9-METHYL-2,4,10-TRIOXATRICYCLO[5.3.1.0(3),?]UNDEC-5-ENE-6-CARBOXYLATE
- 2,5-Methano-4H,5H-pyrano[2,3-d]-1,3- dioxin-6-carboxylic acid,4a,8a-dihydro-4-methyl-,methyl ester,(2R,4S,4aS,5S,8aR)-
- CHEBI:228906
- DTXCID70281309
- Methyl (1R,3R,7R,8S,9S)-9-methyl-2,4,10-trioxatricyclo(5.3.1.0,)undec-5-ene-6-carboxylic acid
- DA-69666
- Methyl (1R,3R,7R,8S,9S)-9-methyl-2,4,10-trioxatricyclo[5.3.1.0,]undec-5-ene-6-carboxylic acid
- Sarracenin
-
- インチ: 1S/C11H14O5/c1-5-9-6-3-8(15-5)16-11(9)14-4-7(6)10(12)13-2/h4-6,8-9,11H,3H2,1-2H3
- InChIKey: QGBCGMGBGAHJIT-UHFFFAOYSA-N
- ほほえんだ: O1C2([H])C([H])([H])C3([H])C(C(=O)OC([H])([H])[H])=C([H])OC([H])(C3([H])C1([H])C([H])([H])[H])O2
計算された属性
- せいみつぶんしりょう: 226.084124g/mol
- ひょうめんでんか: 0
- XLogP3: 0.8
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 回転可能化学結合数: 2
- どういたいしつりょう: 226.084124g/mol
- 単一同位体質量: 226.084124g/mol
- 水素結合トポロジー分子極性表面積: 54Ų
- 重原子数: 16
- 複雑さ: 350
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 226.23
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.262±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 322.5°C at 760 mmHg
- フラッシュポイント: 142.1°C
- 屈折率: 1.504
- ようかいど: 微溶性(16 g/l)(25ºC)、
- PSA: 53.99000
- LogP: 0.79710
Sarracenin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| S e l l e c k ZHONG GUO | E2172-5mg |
Sarracenin |
59653-37-1 | 5mg |
¥12752.61 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2182-50 mg |
Sarracenin |
59653-37-1 | 99.47% | 50mg |
¥14981.00 | 2022-04-26 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S18610-5mg |
Sarracenin |
59653-37-1 | 5mg |
¥1398.0 | 2021-09-07 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP2009-100mg |
Sarracenin |
59653-37-1 | 98% | 100mg |
$520 | 2023-09-20 | |
| TargetMol Chemicals | TN2182-25mg |
Sarracenin |
59653-37-1 | 99.47% | 25mg |
¥ 2830 | 2024-07-19 | |
| TargetMol Chemicals | TN2182-10mg |
Sarracenin |
59653-37-1 | 99.47% | 10mg |
¥ 1680 | 2024-07-19 | |
| S e l l e c k ZHONG GUO | E2172-1mg |
Sarracenin |
59653-37-1 | 1mg |
¥4250.65 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2182-1 mg |
Sarracenin |
59653-37-1 | 99.47% | 1mg |
¥1632.00 | 2022-04-26 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2182-5 mg |
Sarracenin |
59653-37-1 | 99.47% | 5mg |
¥3337.00 | 2022-04-26 | |
| Chengdu Biopurify Phytochemicals Ltd | BP2009-100mg |
Sarracenin |
59653-37-1 | 98% | 100mg |
$520 | 2023-09-19 |
Sarracenin 関連文献
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
-
Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
59653-37-1 (Sarracenin) 関連製品
- 64421-28-9(Shanzhiside methyl ester)
- 64421-27-8(Cyclopenta[c]pyran-4-carboxylicacid, 1-(b-D-glucopyranosyloxy)-1,4a,5,6,7,7a-hexahydro-7-hydroxy-7-methyl-,methyl ester, (1S,4aS,7S,7aS)-)
- 118627-52-4(1H,3H-Pyrano[3,4-c]pyran-1-one, 5-ethenyl-6-(β-D-glucopyranosyloxy)-4,4a,5,6-tetrahydro-3-methoxy-, (3S,4aS,5R,6S)-)
- 18524-94-2(Loganin)
- 25406-64-8(Morroniside)
- 58822-47-2(Secoxyloganin)
- 77988-07-9(Secologanin Acetal)
- 19351-63-4(Secologanin)
- 14215-86-2(Sweroside)
- 74713-15-8(Secoxyloganin methyl ester)
推奨される供給者
Amadis Chemical Company Limited
(CAS:59653-37-1)Sarracenin

清らかである:99%/99%/99%/99%/99%
はかる:5mg/10mg/25mg/50mg/1ml
価格 ($):226.0/211.0/355.0/525.0/154.0